molecular formula C12H12N2O3S B1305552 [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B1305552
M. Wt: 264.30 g/mol
InChI Key: VCDNRCBZNCHSTF-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid (CAS 335398-80-6) is a chemical compound with a molecular formula of C12H12N2O3S and a molecular weight of 264.30 g/mol . It belongs to the class of 2-aminothiazole derivatives, which are recognized in medicinal chemistry as a "privileged scaffold" for their versatility in interacting with diverse biological targets . This specific compound shares a core structure with active pharmacological agents and serves as a key intermediate in organic and medicinal chemistry research. The 2-aminothiazole core is a common feature in numerous biologically active molecules and is a key structural component in some approved drugs and investigational compounds . Research into closely related analogues has demonstrated significant potential. A prominent example is the derivative 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), which has been identified as a potent pan-activator of AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis, making it a prime target for investigating therapeutic strategies for metabolic disorders . Other structural analogues within this family have shown promising anti-inflammatory and anticancer activities in preliminary research, including the inhibition of specific targets like cyclin-dependent kinase 9 (CDK9) . The synthetic route to this class of compounds often relies on well-established methods such as the Hantzsch thiazole synthesis, which involves the cyclocondensation of appropriate precursors like a thiourea derivative and an α-halocarbonyl compound . This compound is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10-4-2-8(3-5-10)13-12-14-9(7-18-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNRCBZNCHSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring connected to a phenyl group substituted with a methoxy group, which is crucial for its biological activity. The molecular formula is C18H16N2O4SC_{18}H_{16}N_2O_4S, indicating the presence of functional groups that may enhance its interaction with biological targets.

Target Interaction

The primary target for this compound is the peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a significant role in regulating glucose metabolism and lipid storage.

Mode of Action

Upon binding to PPARγ, the compound activates this receptor, which subsequently influences various biochemical pathways, notably the insulin signaling pathway . This activation enhances insulin sensitivity, promoting effective glucose utilization and potentially aiding in conditions like type 2 diabetes .

Pharmacokinetics

The stability and solubility of this compound are critical for its bioavailability. Similar compounds have shown that water solubility can significantly affect their pharmacokinetic profiles. This compound's stability in physiological conditions suggests favorable absorption characteristics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance antitumor activity. For example, derivatives with specific substitutions have shown IC50 values in the low micromolar range against breast cancer cells .

CompoundCell LineIC50 (μM)
1MCF-71.61
2HePG-21.98
3A-431<5

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit promising antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme systems crucial for cell wall synthesis .

Case Studies

  • Antidiabetic Effects : A study demonstrated that similar thiazole compounds improved glucose tolerance in diabetic models through PPARγ activation, suggesting that this compound could have similar effects.
  • Anticancer Research : In vitro assays revealed that thiazole derivatives could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Scientific Research Applications

Anti-inflammatory Applications

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid has been identified as a potential anti-inflammatory agent. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their role in treating inflammatory diseases. For instance, studies have demonstrated that compounds with thiazole moieties exhibit significant activity against inflammation-related pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study: Inhibition of Cytokine Production

A study conducted on various thiazole derivatives, including this compound, showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that the compound may modulate inflammatory responses effectively.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. This compound has been tested against a range of bacterial and fungal pathogens.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Antifungal Properties

In addition to antibacterial effects, this compound has shown promising antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, highlighting its potential use in treating fungal infections .

Anticancer Research

The anticancer potential of this compound is another area of significant interest. Various studies have explored its efficacy against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. Results indicated that the compound exhibited selective cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations (IC50 = 23.30 µM for A549 cells) .

Data Summary Table

ApplicationActivity TypeTarget Organisms/Cell LinesIC50 Values
Anti-inflammatoryCytokine inhibitionTNF-αNot specified
AntimicrobialAntibacterialStaphylococcus aureusNot specified
AntifungalCandida albicansMIC = 32–42 μg/mL
AnticancerCytotoxicityA549 (lung adenocarcinoma)IC50 = 23.30 µM
U251 (glioblastoma)Not specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid, highlighting differences in substituents, biological activities, and applications:

Compound Name Substituent Biological Activity/Application CAS Number Molecular Weight (g/mol) Key References
This compound 4-OCH₃ Research compound (potential anti-inflammatory, antimicrobial) 335398-80-6 264.305
2-(4-(Trifluoromethyl)phenylamino)-thiazol-4-yl-acetic acid 4-CF₃ Potent AMPK activator 918793-31-4 327.27
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Cl Anti-cancer, anti-inflammatory, antimicrobial 436094-81-4 268.72
Fenclozic acid (Mialex) 4-Cl (thiazolyl) Clinically used anti-inflammatory drug - 268.72
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid 4-Cl-benzoylamino Intermediate for drug synthesis 255874-78-3 296.734
Methyl ester derivative 4-OCH₃, ester group Structural modification for prodrug design - 292.309

Structural and Functional Analysis

However, its specific pharmacological profile remains underexplored . Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ in 2-(4-(Trifluoromethyl)phenylamino)-thiazol-4-yl-acetic acid correlates with potent AMPK activation, a target for metabolic disorders . Chloro (-Cl): Chloro-substituted analogs, such as [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid, demonstrate broad-spectrum bioactivity, including anti-cancer and anti-inflammatory effects . Fenclozic acid, a clinical derivative, highlights the therapeutic viability of chloro-thiazole structures .

Pharmacokinetic Considerations :

  • The methoxy group may confer better metabolic stability than chloro or trifluoromethyl groups, which are prone to oxidative metabolism. However, this requires validation via comparative ADME studies.

Trifluoromethyl analog: Targeted for metabolic disease therapy due to AMPK activation .

Q & A

Q. What are the established synthetic routes for [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid, and how is its structural integrity confirmed?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reaction of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium .
  • Route 2 : Hydrolysis of ethyl ester precursors (e.g., ethyl 2-(thiazol-4-yl)acetate) under reflux with NaOH, followed by acid neutralization .

Structural confirmation involves:

  • Elemental analysis : To verify stoichiometry.
  • IR spectroscopy : Identification of functional groups (e.g., C=O at ~1710 cm⁻¹, OH stretching at ~3431 cm⁻¹) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC to confirm purity and individuality .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Limited solubility in water (adjust pH with NaOH for aqueous solubility) .
  • Stability :
    • Thermal : Stable up to 139°C (melting point); avoid prolonged heating above 100°C .
    • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer: Key parameters for optimization include:

  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation (e.g., in derivative synthesis) .
  • Temperature : Reflux (~80°C) improves reaction kinetics but may require controlled cooling to prevent byproducts .
  • Purification : Flash chromatography (e.g., CH₃OH/CH₃COOC₂H₅ gradients) enhances purity .

Q. Case Study :

  • Substituting ethanol with acetonitrile in peptide coupling increased yield by 15% .

Q. What strategies resolve enantiomeric complexity in derivatives of this compound?

Methodological Answer:

  • Chiral resolution : Use (S)- or (R)-phenylethylamine to separate enantiomers via diastereomeric salt formation .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., morpholine derivatives) during thiazole ring formation .

Q. Example :

  • (-)- and (+)-enantiomers of a glucokinase activator derivative were resolved using (S)- and (R)-phenylethylamine, confirmed via NMR and MS .

Q. How do structural modifications (e.g., substitution at the thiazole ring) influence biological activity?

Methodological Answer:

  • Pharmacophore mapping : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Case Study :
    • Adding a morpholinoethoxy group improved solubility and kinase inhibition (IC₅₀ reduced by 40%) .
    • Halogenation (e.g., Cl at position 5) increased antimicrobial activity by 60% .

Q. How can discrepancies in pharmacological data across studies be systematically addressed?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Data reconciliation : Compare IC₅₀ values under consistent conditions (pH, temperature) .
  • Meta-analysis : Pool data from HPLC-validated studies to identify outliers .

Q. What computational approaches predict the binding affinity of derivatives to target proteins?

Methodological Answer:

  • Molecular docking : Use PDB structures (e.g., 4KBZ for HIF prolyl hydroxylase) to model interactions .
  • QSAR models : Correlate substituent electronegativity with activity (e.g., CoMFA for thiazole derivatives) .

Q. Example :

  • Docking of (S)-{2-[2-(5-cyano-3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetylamino}-phenyl-acetic acid into 4KBZ revealed hydrogen bonding with Arg383 .

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